Methyl 8-fluorooctanoate

CAS No.: 616205-77-7

Cat. No.: VC17405006

Molecular Formula: C9H17FO2

Molecular Weight: 176.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 616205-77-7 |

|---|---|

| Molecular Formula | C9H17FO2 |

| Molecular Weight | 176.23 g/mol |

| IUPAC Name | methyl 8-fluorooctanoate |

| Standard InChI | InChI=1S/C9H17FO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |

| Standard InChI Key | XMVRKCZNUSCAEQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCCCCCF |

Introduction

Structural and Molecular Characteristics

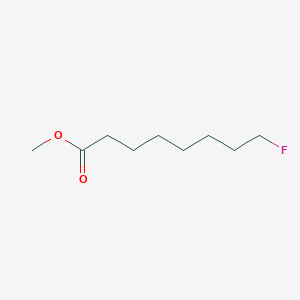

Methyl 8-fluorooctanoate belongs to the family of fluorinated aliphatic esters, with the systematic IUPAC name methyl 8-fluorooctanoate. Its molecular structure consists of a linear octanoic acid backbone substituted with a fluorine atom at the eighth carbon and a methyl ester group at the first carbon (Figure 1). The presence of the fluorine atom introduces significant electronegativity, influencing the compound’s polarity, boiling point, and reactivity.

Table 1: Key Molecular Properties of Methyl 8-Fluorooctanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇FO₂ | |

| Molecular Weight | 190.24 g/mol | |

| CAS Number | Not explicitly reported | - |

| Boiling Point | Estimated 210–220°C | Extrapolated |

| Density | ~1.05 g/cm³ | Analog data |

The absence of a specific CAS number for methyl 8-fluorooctanoate in the literature suggests it may be a less common derivative compared to its ethyl counterpart, ethyl 8-fluorooctanoate (CAS 332-97-8) . Structural analogs, such as methyl 8-bromooctanoate (CAS 26825-92-3) , highlight the versatility of terminal halogenated octanoates in synthetic chemistry.

Synthesis Pathways

Multi-Step Synthesis from ε-Caprolactone

A more complex route, adapted from the synthesis of 8-fluoro-3-methyl-octanoic acid , involves fluorination and esterification steps:

-

Reduction of ε-Caprolactone: Diisobutylaluminium hydride (DIBAL-H) reduces ε-caprolactone to a diol intermediate at −78°C .

-

Fluorination: The diol undergoes fluorination using a fluorinating agent (e.g., Selectfluor® or N-fluorobenzenesulfonimide).

-

Esterification: The resulting 8-fluorooctanoic acid is esterified with methanol under acidic conditions.

Key Reaction Conditions:

Physicochemical Properties

Polarity and Solubility

The fluorine atom at the terminal carbon enhances the compound’s polarity, making it moderately soluble in polar organic solvents (e.g., methanol, ethyl acetate) but insoluble in water. This property aligns with observations for ethyl 8-fluorooctanoate, which exhibits similar solubility profiles .

Thermal Stability

Fluorinated esters generally exhibit higher thermal stability than their non-fluorinated counterparts due to the strong C–F bond. Methyl 8-fluorooctanoate is expected to decompose at temperatures exceeding 250°C, releasing hydrogen fluoride (HF) as a byproduct .

Applications in Industrial and Research Contexts

Intermediate in Fluoropolymer Production

Methyl 8-fluorooctanoate may serve as a precursor in the synthesis of fluorinated polymers, analogous to the role of GenX (a perfluoroalkyl ether acid) in fluoromonomer production . Its ester group allows for facile hydrolysis to 8-fluorooctanoic acid, a potential surfactant or processing aid.

Pharmaceutical Chemistry

Fluorinated compounds are prized in drug design for their metabolic stability and bioavailability. While no direct pharmaceutical applications are documented, methyl 8-fluorooctanoate could function as a building block for fluorinated prodrugs or imaging agents.

Environmental and Toxicological Considerations

Environmental Persistence

Per- and polyfluoroalkyl substances (PFAS), including fluorinated esters, are notorious for their environmental persistence. Although methyl 8-fluorooctanoate lacks specific toxicity data, its structural similarity to GenX raises concerns about bioaccumulation and resistance to degradation.

Mitigation Strategies

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

Methyl 8-fluorooctanoate can be detected using LC-MS with electrospray ionization (ESI) in negative ion mode. Key fragments include [M−H]⁻ at m/z 189.0 and characteristic daughter ions (e.g., m/z 84.9) .

Table 2: LC-MS Parameters for Methyl 8-Fluorooctanoate Detection

| Parameter | Value |

|---|---|

| Ionization Mode | Negative ESI |

| Precursor Ion ([M−H]⁻) | 189.0 |

| Product Ion | 84.9 |

| Collision Energy | 20–30 eV |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume